2-(Pyridin-2-ylamino)acetic acid

描述

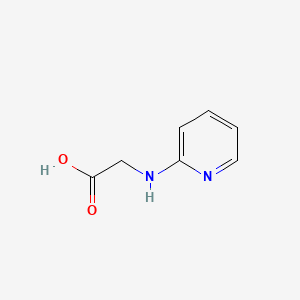

2-(Pyridin-2-ylamino)acetic acid is an organic compound that belongs to the class of alpha amino acids and derivatives. It is also known as N-(2-pyridyl)glycine. This compound is characterized by the presence of a pyridine ring attached to an amino acetic acid moiety. It has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylamino)acetic acid typically involves the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of ethyl 2-(pyridin-2-ylamino)acetate, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

化学反应分析

Key Reaction:

Conditions :

-

Solvent: Water or ethanol

-

Temperature: 70–100°C

-

Yield: Moderate (exact values unspecified).

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as pyridine N-oxides or ketones.

Example:

Reagents :

-

Hydrogen peroxide ()

-

Metal catalysts (e.g., Fe³⁺)

Applications : Used to modify electronic properties for drug design.

Esterification and Amide Formation

The carboxylic acid group participates in esterification and amide coupling, enabling bioconjugation and prodrug synthesis.

Table 1: Esterification and Amide Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, (acidic) | Methyl ester derivative | ~65% | |

| Amide Coupling | EDCI, HOBt, substituted amines | Pyridinylglycine amides | 50–80% |

Conditions :

-

Solvents: DMF, THF, or methanol

-

Catalysts: (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), (hydroxybenzotriazole) .

Metal Coordination and Chelation

The pyridine nitrogen and amino group act as ligands for transition metals, forming stable complexes.

Table 2: Metal Complexation Examples

| Metal Ion | Ligand Sites | Application | Source |

|---|---|---|---|

| Fe³⁺ | Pyridine N, amino group | Catalytic oxidation studies | |

| Cu²⁺ | Pyridine N, carboxylate | Antimicrobial agent development |

Conditions :

-

pH-dependent coordination (optimal at pH 6–8)

-

Solvents: Aqueous or ethanol solutions.

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions, enabling alkylation or arylation.

Example:

Reagents :

-

Alkyl halides ()

-

Base: or

Applications : Synthesis of branched amino acid analogs .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling for constructing heterocyclic systems.

Table 3: Cross-Coupling Examples

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl halides | , XantPhos | Biaryl-imidazopyridine hybrids | ~48% |

Conditions :

Cyclization and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions to form pyrimidines or imidazoles.

Example (Diels-Alder Reaction):

Reagents :

Acid-Base Reactions

The carboxylic acid deprotonates under basic conditions (), forming water-soluble salts (e.g., sodium or potassium derivatives) .

科学研究应用

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an amino group at the second position and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 155.16 g/mol. The synthesis typically involves the reaction of pyridine-2-amine with chloroacetic acid in the presence of a base like sodium hydroxide, facilitating nucleophilic substitution reactions under controlled conditions.

Scientific Research Applications

The applications of 2-(pyridin-2-ylamino)acetic acid span several domains:

1. Medicinal Chemistry

- Drug Development : This compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets, particularly in cancer treatment. It has been shown to inhibit cell proliferation in various cancer cell lines .

- Enzyme Inhibition : It serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms, particularly in metabolic pathways involving key enzymes.

2. Biological Research

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

Microorganism MIC (µg/mL) Staphylococcus aureus 5.0 Escherichia coli 10.0 Bacillus subtilis 8.0 - Anticancer Properties : Research has highlighted its ability to induce apoptosis in cancer cells through various pathways, suggesting its role as an anticancer drug candidate .

3. Chemical Synthesis

- Building Block for Complex Molecules : The compound is used as a precursor in synthesizing more complex organic molecules and heterocyclic compounds, facilitating advancements in organic chemistry.

Case Studies

1. Anticancer Study

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug candidate.

2. Antimicrobial Efficacy

- In research focusing on microbial resistance, the compound was tested against resistant bacterial strains. Results indicated effective inhibition of growth, providing insights into its potential role in combating antibiotic-resistant infections.

作用机制

The mechanism of action of 2-(Pyridin-2-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl)acetic acid: Similar in structure but lacks the amino group.

2-(Pyridin-3-yl)acetic acid: The pyridine ring is attached at a different position.

2-(Pyridin-4-yl)acetic acid: Another positional isomer with the pyridine ring attached at the 4-position.

Uniqueness

2-(Pyridin-2-ylamino)acetic acid is unique due to the presence of both the pyridine ring and the amino acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

生物活性

2-(Pyridin-2-ylamino)acetic acid, also known as 2-pyridyl glycine, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₉N₂O₂

Molecular Weight: 153.16 g/mol

Appearance: White crystalline solid, soluble in water due to its hydrochloride salt form.

The compound features a pyridine ring attached to an amino acid moiety, which contributes to its unique biological interactions.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, particularly in models of acute myeloid leukemia (AML) .

- In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for cell survival .

- Anti-inflammatory Effects :

- Neuroprotective Activity :

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Inhibition of Cyclin-Dependent Kinases : The compound selectively inhibits CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Metabolic Pathways : It appears to affect metabolic processes such as oxidative phosphorylation and glutamine utilization, which are crucial for the survival of cancer cells .

- Interaction with Inflammatory Pathways : The compound may influence signaling pathways involved in inflammation, potentially through the modulation of NF-kB or MAPK pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of CDKs | , |

| Anti-inflammatory | Modulation of cytokine production | , |

| Neuroprotective | Reduction of oxidative stress | , |

Case Study: Anticancer Efficacy in AML

A study conducted on primary AML samples demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's selective toxicity towards AML cells while sparing normal hematopoietic cells, underscoring its potential as a targeted therapy for leukemia .

属性

IUPAC Name |

2-(pyridin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSWWWOLLQGVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200993 | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52946-88-0 | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052946880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52946-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Pyridyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。